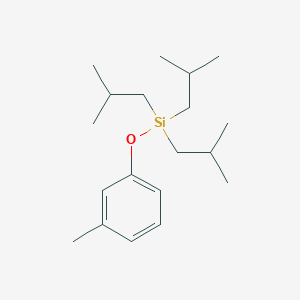![molecular formula C19H21N5S B14618158 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-54-6](/img/structure/B14618158.png)
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is a complex organic compound with the molecular formula C17H20N4S This compound is known for its unique structure, which includes two dimethylamino phenyl groups attached to a triazine-thione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine-thione ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用机制
The mechanism of action of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can act as an inhibitor of certain enzymes, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Similar in structure but lacks the triazine-thione core.
4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar aromatic rings but different functional groups.
Uniqueness
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is unique due to its triazine-thione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with DNA and enzymes, making it a valuable compound in various research fields.
属性
CAS 编号 |
59663-54-6 |
|---|---|
分子式 |
C19H21N5S |
分子量 |
351.5 g/mol |
IUPAC 名称 |
5,6-bis[4-(dimethylamino)phenyl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C19H21N5S/c1-23(2)15-9-5-13(6-10-15)17-18(21-22-19(25)20-17)14-7-11-16(12-8-14)24(3)4/h5-12H,1-4H3,(H,20,22,25) |
InChI 键 |
SFAJKKVNFYOQKN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


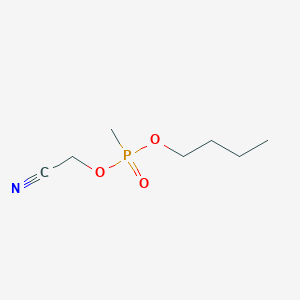
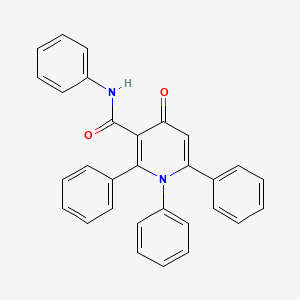
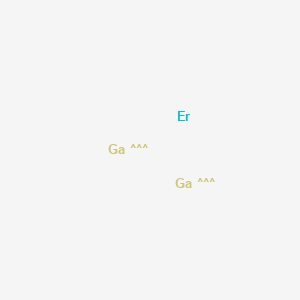
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
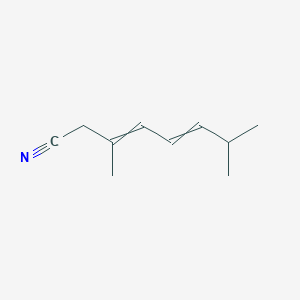
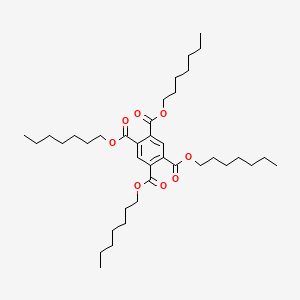
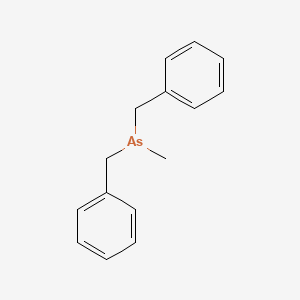
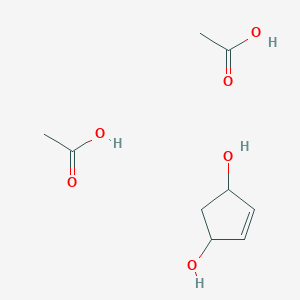
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
